Oralith Brilliant Pink R

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

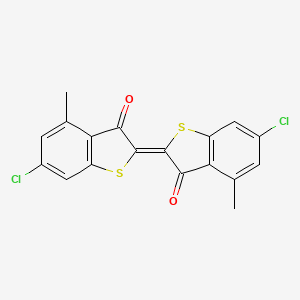

The synthesis of D&C Red No. 30 involves the condensation of 6-chloro-4-methyl-3-oxobenzo[b]thiophene-2(3H)-one with itself under specific conditions. The reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the formation of the bibenzo[b]-thiophene structure .

Industrial Production Methods

Industrial production of D&C Red No. 30 follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the dye. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH to optimize yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions

D&C Red No. 30 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can break down the dye into simpler aromatic compounds.

Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction typically yields simpler aromatic compounds.

Applications De Recherche Scientifique

Applications Overview

Oralith Brilliant Pink R is utilized in several fields:

- Textiles : Predominantly used for dyeing cotton fabrics, it provides a brilliant pink hue that is both stable and vibrant.

- Cosmetics : Incorporated into various cosmetic products such as lipsticks and nail polishes for its appealing color.

- Pharmaceuticals : Used as a coloring agent in drugs to enhance visual appeal and ensure proper dosage.

- Scientific Research : Serves as a model compound in studies related to nanoparticle formation, dye adsorption, and mechanochemistry.

Textiles

This compound is widely employed in the textile industry for dyeing cotton and other fabrics. Its ability to withstand washing and light exposure makes it ideal for use in clothing and home textiles.

| Application | Characteristics |

|---|---|

| Dyeing Cotton | Excellent wash fastness |

| Printing | High stability under various conditions |

Cosmetics

The compound's vibrant color makes it a popular choice in the cosmetic industry. It is listed as safe for use by regulatory authorities when used within specified limits.

| Product Type | Usage |

|---|---|

| Lipsticks | Provides bright color |

| Nail Polishes | Enhances aesthetic appeal |

Pharmaceuticals

In pharmaceuticals, this compound is utilized not only for its coloring properties but also for its potential role in drug formulation stability.

| Application | Function |

|---|---|

| Drug Formulation | Enhances visual identification |

| Staining Agents | Used in microscopy for cellular visualization |

Scientific Research

This compound acts as a tracer dye in chemical reactions, aiding in the study of reaction mechanisms and kinetics. It has been employed in various research settings:

- Nanoparticle Formation : Studies have shown its effectiveness in facilitating the formation of nanoparticles.

- Dye Adsorption Studies : Utilized to analyze adsorption characteristics on different substrates.

Case Study 1: Textile Dyeing Efficiency

A study conducted on the dyeing efficiency of this compound on cotton fabrics demonstrated that the dye provided consistent color depth across various concentrations, showcasing its effectiveness in textile applications.

Case Study 2: Cosmetic Formulation Safety

Research examining the safety profile of D&C Red No. 30 indicated that when used within regulatory limits, it poses minimal risk for allergic reactions, supporting its continued use in cosmetic formulations .

Mécanisme D'action

The mechanism of action of D&C Red No. 30 primarily involves its interaction with light. The compound absorbs light in the visible spectrum, which gives it its characteristic red color. This absorption is due to the conjugated double bonds in its structure, which allow for electronic transitions. In biological systems, the dye can bind to specific cellular components, aiding in visualization and analysis .

Comparaison Avec Des Composés Similaires

Similar Compounds

D&C Red No. 27: Another synthetic dye with a similar structure but different halogen substitutions.

D&C Red No. 31: Similar in structure but with variations in the functional groups attached to the aromatic rings.

Uniqueness

D&C Red No. 30 is unique due to its specific halogen substitutions and the stability of its bibenzo[b]-thiophene structure. This stability makes it particularly suitable for use in various industrial and scientific applications where consistent performance is crucial .

Activité Biologique

Oralith Brilliant Pink R, also known by its CAS number 2379-74-0, is a synthetic dye belonging to the thioindigo pigment class. This compound has garnered attention not only for its vibrant color but also for its potential biological activities, which include applications in various fields such as biology, medicine, and industry. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClOS

- Molecular Weight : 393.30 g/mol

- Appearance : Orange to red powder or crystal

- Purity : Minimum 95.0% (UV-vis method)

- Maximum Absorption Wavelength : 542.0 to 546.0 nm in 1-chloronaphthalene .

This compound functions primarily through its interaction with light due to its conjugated double bonds, which allow for electronic transitions that result in color absorption. In biological systems, it binds to specific cellular components, facilitating visualization and analysis during microscopy . This binding capability is crucial for applications in histology and pathology.

Staining Techniques

This compound is extensively used in staining protocols:

- Cell Visualization : It aids in the identification of cellular structures under a microscope.

- Histological Studies : Commonly employed in tissue samples to enhance contrast and visibility.

Antibacterial and Antineoplastic Activities

Recent studies have indicated potential antibacterial and anti-inflammatory properties of this compound. Research suggests that compounds similar to this compound exhibit antineoplastic activities, which may be relevant for cancer research.

Case Study 1: Staining Efficacy

In a study aimed at evaluating the efficacy of various dyes in histological staining, this compound was compared with other synthetic dyes. The results indicated that it provided superior contrast for specific cellular components, making it a preferred choice for researchers in cellular biology.

| Dye Used | Contrast Level | Application Area |

|---|---|---|

| This compound | High | Cellular Staining |

| D&C Red No. 30 | Moderate | General Staining |

| D&C Red No. 27 | Low | Cytological Studies |

Case Study 2: Environmental Impact Assessment

A screening assessment conducted on pigments including this compound highlighted its persistence in aquatic environments but indicated low bioaccumulation potential . This suggests that while the dye may remain in ecosystems, it does not significantly accumulate in living organisms, reducing concerns regarding long-term ecological toxicity.

Propriétés

IUPAC Name |

(2E)-6-chloro-2-(6-chloro-4-methyl-3-oxo-1-benzothiophen-2-ylidene)-4-methyl-1-benzothiophen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2O2S2/c1-7-3-9(19)5-11-13(7)15(21)17(23-11)18-16(22)14-8(2)4-10(20)6-12(14)24-18/h3-6H,1-2H3/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDLLTAIKYHPOD-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=C3C(=O)C4=C(S3)C=C(C=C4C)Cl)S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C\3/C(=O)C4=C(S3)C=C(C=C4C)Cl)/S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045209 | |

| Record name | 5,5'-Dichloro-3,3'-dimethyl-thioindigo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-74-0, 52641-31-3 | |

| Record name | D & C Red No. 30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D&C Red No. 30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052641313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]thiophen-3(2H)-one, 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5'-Dichloro-3,3'-dimethyl-thioindigo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methylbenzo[b]thiophene-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C RED NO. 30 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S42T2808B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.